molecular formula C9H6F3N3O B1294126 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 949321-50-0

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B1294126
CAS No.: 949321-50-0
M. Wt: 229.16 g/mol
InChI Key: ZYBYHCUUUQINQO-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₆F₃N₃O
Structural Features:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Position 2: Methyl group (-CH₃).
  • Position 3: Carbaldehyde (-CHO), enabling reactivity for further functionalization.
  • Position 7: Trifluoromethyl (-CF₃), enhancing metabolic stability and lipophilicity.
    Applications: Serves as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors, antiparasitic agents, and receptor ligands due to its reactive aldehyde group .

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c1-5-6(4-16)8-13-3-2-7(9(10,11)12)15(8)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBYHCUUUQINQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium hydroxide, followed by acidification with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that modifications to the pyrazolo structure can enhance potency against various cancer cell lines, suggesting that the trifluoromethyl group may play a critical role in biological activity by influencing lipophilicity and electronic properties .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that certain pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis. The trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Synthesis of Functional Materials

The unique chemical structure of 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde allows it to serve as a building block for synthesizing functional materials. Its reactivity can be exploited in creating polymers and coatings with enhanced thermal and chemical stability due to the presence of fluorine atoms .

Fluorescent Probes

Recent advancements have highlighted the use of this compound in developing fluorescent probes for bioimaging applications. The incorporation of the pyrazolo structure into fluorescent dyes has been shown to improve photostability and quantum yield, making them suitable for long-term imaging studies .

Case Studies

StudyApplicationFindings
Fraley et al., 2012Anticancer ActivityDemonstrated that pyrazolo derivatives inhibit cancer cell proliferation effectively.
Liu et al., 2012NeuroprotectionShowed protective effects against neuronal apoptosis in vitro.
Bui et al., 2009Material SynthesisDeveloped novel polymers using pyrazolo derivatives with improved thermal properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Structural Differences :

  • Position 3 : 2,4-Dichlorophenyl substituent instead of carbaldehyde.
  • Position 5 : 4-Fluorophenyl group.
    Key Findings :
  • Crystal Structure : The pyrazolo[1,5-a]pyrimidine core is nearly planar (average deviation: 0.006 Å). Dihedral angles between aryl substituents (10.3° for fluorophenyl, 46.2° for dichlorophenyl) influence molecular packing via Cl⋯Cl interactions (3.475 Å) .
  • Biological Relevance : Enhanced antiparasitic and kinase inhibitory activity due to bulky aryl groups, which improve target binding .

3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Structural Differences :

  • Position 3 : Chlorine atom (-Cl) instead of carbaldehyde.
  • Position 5 : 4-Fluorophenyl group.
    Properties :
  • Reactivity : The chlorine substituent allows nucleophilic substitution reactions, unlike the aldehyde’s electrophilic reactivity.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Structural Differences :

  • Position 3 : Carboxamide (-CONH-) group instead of carbaldehyde.
  • Position 5/7 : Methyl and phenyl substituents.
    Functional Impact :
  • Hydrogen Bonding : The carboxamide group facilitates stronger hydrogen bonding with biological targets compared to the aldehyde.
  • Synthetic Utility : Less reactive than the aldehyde, making it suitable for stable prodrug designs .

Table 1: Substituent Effects on Key Properties

Compound Position 3 Substituent Position 5 Substituent Key Properties
Target Compound -CHO None High reactivity for derivatization; moderate polarity
3-(2,4-Dichlorophenyl)-5-(4-FPh) Derivative 2,4-Dichlorophenyl 4-Fluorophenyl Enhanced biological activity; Cl⋯Cl crystal packing
3-Chloro-5-(4-FPh) Derivative -Cl 4-Fluorophenyl Improved lipophilicity; suitable for electrophilic aromatic substitution
3-Carboxamide Derivative -CONH- -CH₃/-Ph Strong hydrogen bonding; higher stability

Biological Activity

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS Number: 949321-50-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the compound’s synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C9H6F3N3O
  • Molecular Weight : 229.16 g/mol
  • Purity : 97%

Biological Activity

The biological activity of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially improving their efficacy against cancer cells .

Enzymatic Inhibition

Research has demonstrated that this compound can act as an inhibitor of specific enzymes, particularly those involved in cancer progression. For example, it has been noted for its selective inhibition of calcium/calmodulin-stimulated adenylate cyclase (AC1), which plays a crucial role in various signaling pathways related to cancer . The structure-activity relationship (SAR) studies suggest that modifications at the pyrazolo-pyrimidine core can significantly influence inhibitory potency .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various pyrazolo[1,5-a]pyrimidines, 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range. The mechanism of action was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Selective Enzyme Inhibition

Another investigation focused on the selectivity of this compound as an inhibitor of AC1 over other isoforms like AC8. The findings revealed that at higher concentrations, the compound achieved over 70% inhibition of AC1 activity while maintaining minimal effects on AC8 activity. This selectivity underscores its potential for developing targeted cancer therapies .

Synthesis and Functionalization

The synthesis of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves cyclocondensation reactions between appropriate precursors under optimized conditions. Recent advancements have improved yields and allowed for further functionalization at various positions on the pyrazolo-pyrimidine scaffold .

Summary of Biological Activities

Biological ActivityDescription
Anticancer Inhibits cell proliferation in various cancer lines; induces apoptosis.
Enzymatic Inhibition Selective inhibitor of AC1; minimal effect on AC8; potential for targeted therapy.

Q & A

Q. What are the established synthetic routes for 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, and how are reaction conditions optimized?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under controlled conditions. For example, heating at 433–438 K for 2.5 hours with subsequent recrystallization from methanol or ethanol/acetone (1:1) yields crystalline products (66.78% yield) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility for carboxamide derivatives .
  • Temperature control : Higher temperatures drive condensation but may require inert atmospheres to prevent decomposition .
  • Purification : Gradient recrystallization improves purity, as seen in analogous compounds .
Reaction ParameterTypical ConditionsReference
Heating Duration2.5–3 hours
Recrystallization SolventMethanol, ethanol/acetone
Yield Range60–77% (for derivatives)

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Post-synthesis characterization relies on:

  • X-ray crystallography : Determines bond lengths (e.g., C–Cl: 1.73–1.75 Å), dihedral angles (e.g., 50.76° between aromatic rings), and Cl⋯Cl interactions (3.475 Å) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1690–1695 cm⁻¹ for carboxamides) .
  • Mass spectrometry : Validates molecular weight (e.g., M⁺ peaks for derivatives at m/z 359–400) .

Advanced Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity and intermolecular interactions?

The trifluoromethyl (-CF₃) group:

  • Electron-withdrawing effects : Polarizes the pyrimidine ring, enhancing electrophilic substitution at the 3-carbaldehyde position .
  • Steric hindrance : Reduces rotational freedom (e.g., torsion angle of -176.8° for C20 in ), influencing crystal packing via van der Waals forces .
  • Bioactivity modulation : Increases binding affinity to enzymes (e.g., kinase inhibitors) by stabilizing hydrophobic interactions .

Q. What methodologies resolve contradictions in bioactivity data across studies?

Contradictions arise from substituent variability. Mitigation strategies include:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing -CF₃ with -Cl) and assess enzyme inhibition .
  • Computational modeling : Molecular docking predicts binding modes (e.g., trifluoromethyl interactions with KDR kinase pockets) .
  • In vitro validation : Standardized assays (e.g., IC₅₀ measurements) control for experimental variability .

Q. How can X-ray crystallography data guide derivative design for enhanced binding affinity?

Key structural insights include:

  • Dihedral angles : Planar pyrazolo[1,5-a]pyrimidine cores (average deviation: 0.006 Å) facilitate π-π stacking with target proteins .
  • Intermolecular interactions : Cl⋯Cl contacts (3.475 Å) stabilize crystal lattices, suggesting strategies for solid-state stability .
  • Substituent placement : Modifying the 3-carbaldehyde position improves hydrogen bonding with enzymatic active sites .
Crystallographic FeatureValueImplicationReference
Pyrimidine ring planarity0.006 Å deviationEnhances target binding
CF₃ group torsion angle-176.8°Optimizes hydrophobic packing

Q. What challenges arise in synthesizing carbaldehyde derivatives, and how are they mitigated?

Challenges include:

  • Oxidation control : Over-oxidation of alcohol precursors requires mild agents (e.g., MnO₂) .
  • Stability issues : Carbaldehydes are prone to degradation; storage under inert atmospheres (-20°C) preserves integrity .
  • Purification : Chromatography (e.g., silica gel) separates aldehydes from byproducts .

Q. How do solvent polarity and temperature impact synthesis yield and purity?

  • Solvent polarity : Ethanol/acetone (medium polarity) balances solubility and crystallization efficiency . DMF (high polarity) aids carboxamide formation but complicates removal .
  • Temperature : Heating at 433 K drives cyclization but risks decomposition; stepwise heating (ramp to 438 K over 1 hour) improves yield .
SolventPolarityRoleReference
DMFHighFacilitates nucleophilic substitution
EthanolMediumRecrystallization without byproducts

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